![molecular formula C11H8N2O2 B14082528 1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid CAS No. 889943-26-4](/img/structure/B14082528.png)
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid is a heterocyclic compound that features a fused indole and pyrrole ring system
準備方法
The synthesis of 1,8-dihydropyrrolo[2,3-b]indole-2-carboxylic acid typically involves a multi-step process starting from indole-3-carbaldehyde. One common synthetic route includes the formation of azidoacrylates, followed by hydrolysis and decarboxylation to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Attempted reduction often leads to the formation of bis(pyrroloindolyl)methanes.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of various industrial chemicals and materials, contributing to advancements in material science.
作用機序
The mechanism of action of 1,8-dihydropyrrolo[2,3-b]indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of HIV-1 integrase inhibition, the compound chelates with two magnesium ions within the active site of the enzyme, thereby impairing the viral replication process . The pathways involved in its biological activities are still under investigation, but its ability to interact with metal ions and nucleic acids is a key aspect of its mechanism.
類似化合物との比較
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid can be compared with other indole derivatives such as indole-2-carboxylic acid and pyrrolo[3,4-b]indole derivatives. While these compounds share a similar core structure, this compound is unique due to its fused ring system and specific substitution pattern
Conclusion
This compound is a compound of great interest in various scientific fields
特性
CAS番号 |
889943-26-4 |
|---|---|
分子式 |
C11H8N2O2 |
分子量 |
200.19 g/mol |
IUPAC名 |
3,4-dihydropyrrolo[2,3-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-5-7-6-3-1-2-4-8(6)12-10(7)13-9/h1-5,12-13H,(H,14,15) |
InChIキー |
PKUDAXSLGDXGBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


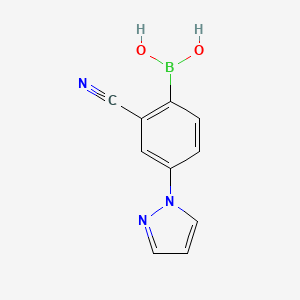
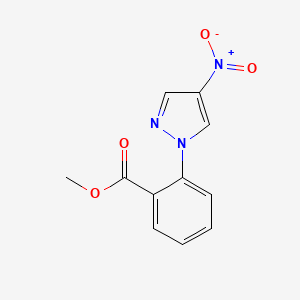

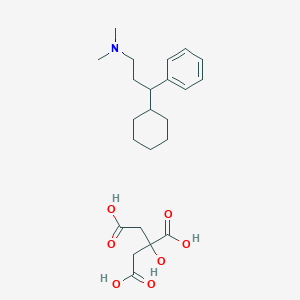
![1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082466.png)
![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14082468.png)
![magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14082482.png)

![Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate](/img/structure/B14082487.png)
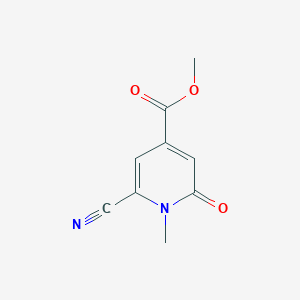
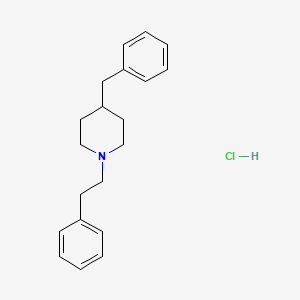
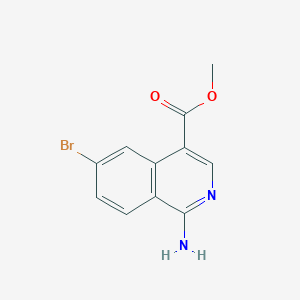
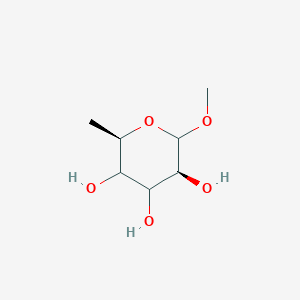
![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
